4-[(4-Carboxyheptanoyl)amino]benzoic acid
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Overview
Description
4-(4-Carboxy-4-propylbutanamido)benzoic acid is an organic compound belonging to the class of benzoic acids. These compounds are characterized by a benzene ring bearing at least one carboxyl group. The structure of 4-(4-carboxy-4-propylbutanamido)benzoic acid includes a benzoic acid moiety substituted with a carboxy-propylbutanamido group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-carboxy-4-propylbutanamido)benzoic acid typically involves multi-step organic reactions. One common method includes the amidation of 4-aminobenzoic acid with 4-carboxy-4-propylbutanoic acid under acidic or basic conditions. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Carboxy-4-propylbutanamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
4-(4-Carboxy-4-propylbutanamido)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(4-carboxy-4-propylbutanamido)benzoic acid involves its interaction with specific molecular targets. The carboxyl and amido groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The benzene ring provides a hydrophobic interaction surface, enhancing binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
4-Aminobenzoic Acid: Shares the benzoic acid core but with an amino group instead of the carboxy-propylbutanamido group.
4-Carboxyphenylboronic Acid: Contains a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions.
4-Hydroxybenzoic Acid: Has a hydroxyl group, commonly used in the synthesis of parabens.
Uniqueness: 4-(4-Carboxy-4-propylbutanamido)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both carboxyl and amido groups allows for versatile interactions in various applications, distinguishing it from other benzoic acid derivatives.
Properties
Molecular Formula |
C15H19NO5 |
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Molecular Weight |
293.31 g/mol |
IUPAC Name |
4-(4-carboxyheptanoylamino)benzoic acid |
InChI |
InChI=1S/C15H19NO5/c1-2-3-10(14(18)19)6-9-13(17)16-12-7-4-11(5-8-12)15(20)21/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,16,17)(H,18,19)(H,20,21) |
InChI Key |
BJDPINKRMCRECC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC(=O)NC1=CC=C(C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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